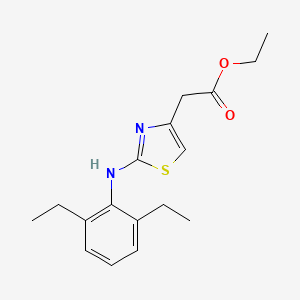

乙酸2-(2-((2,6-二乙基苯基)氨基)噻唑-4-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

科学研究应用

1. 分子对接和酶抑制

- 合成和生物活性:已合成并研究了包括与目标化学品类似的化合物的 2-[芳基(噻唑-2-基)氨基]乙酸乙酯,以了解其 α-葡萄糖苷酶和 β-葡萄糖苷酶抑制活性。这些化合物显示出显着的酶抑制,一种化合物在 α-葡萄糖苷酶抑制中显示出大约两倍于标准药物阿卡波糖的功效 (Babar 等人,2017)。

2. 合成和药理活性

- 微波辅助合成:已使用微波辅助方法合成了相关的噻唑基乙酸酯。一些显示出显着的抗炎和镇痛活性,可与吲哚美辛和阿司匹林等已建立的药物相媲美。此外,这些化合物表现出与抗坏血酸相当的抗氧化特性 (Attimarad 等人,2017)。

3. 抗菌活性

- 稠合噻唑衍生物的合成:合成了与目标化学品相关的化合物 2-(4-氧代-4,5-二氢噻唑-2-基)-3-苯基-2-丁烯酸乙酯,并对其衍生物对各种细菌进行了抗菌活性测试和真菌菌株。这些化合物显示出潜在的抗菌特性 (Wardkhan 等人,2008)。

4. 结构分析

- 晶体结构测定:已测定出乙基-[(2-氨基-4-苯基)-5-噻唑基)]乙酸酯的晶体结构,该化合物在结构上与目标化学品相关。本研究提供了对其分子构型和潜在相互作用机制的见解 (DyaveGowda 等人,2002)。

5. 抗阿米巴活性

- 噻唑衍生物的合成:乙基(5-烷基-2-氨基-1,3-噻唑-4-基)乙酸酯对多食阿米巴原虫表现出显着的体外抗阿米巴活性。其中一种化合物显示出高功效,可与标准阿米巴杀剂洗必泰二盐酸盐相媲美 (Shirai 等人,2013)。

6. 软体动物杀灭特性

- 噻唑并[5,4-d]嘧啶合成:已研究了相关噻唑衍生物的软体动物杀灭特性,表明在控制血吸虫病传播方面具有潜在应用 (El-bayouki & Basyouni,1988)。

7. 抗糖尿病潜力

- 双杂环分子的合成:已经合成了一系列双杂环分子,包括与 2-(2-氨基-1,3-噻唑-4-基)乙酸乙酯相关的分子,并通过 α-葡萄糖苷酶抑制评估了它们的抗糖尿病潜力 (Abbasi 等人,2020)。

作用机制

Target of Action

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to diverse biological outcomes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is stable under ordinary conditions and is sensitive to moisture .

属性

IUPAC Name |

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGSZGCPWBINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)